

Chemical and physical properties of Geissospermine

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Compound of Interest

Compound Name: Geissospermine

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Geissospermine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex bisindole alkaloid predominantly isolated from the bark of the South American tree *Geissospermum vellosii*. As a member of the indole alkaloid family, it has garnered significant scientific interest due to its potential biological activities, most notably as a cholinesterase inhibitor. This property positions **Geissospermine** as a compound of interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.^[1] Additionally, related alkaloids from the *Geissospermum* genus have demonstrated pro-apoptotic activities, suggesting a potential role in oncology research. This technical guide provides a comprehensive overview of the chemical and physical properties of **Geissospermine**, detailed experimental protocols for its isolation, and an exploration of its known signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Geissospermine** is presented in the table below. It is important to note that while general solubility characteristics of related alkaloids are mentioned in the literature, specific quantitative solubility data for

Geissospermine in common solvents were not readily available in the public domain at the time of this review. Similarly, a dedicated, fully assigned ^1H and ^{13}C NMR spectral data table and a specific FT-IR spectrum for **Geissospermine** could not be located in the comprehensive search.

Property	Value	Source
Molecular Formula	C ₄₀ H ₄₈ N ₄ O ₃	[2]
Molecular Weight	632.8 g/mol	[2]
CAS Number	427-01-0	[2]
Melting Point	213-214 °C	
IUPAC Name	methyl (2R)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.1 ^{1,8} .0 ^{2,7} .0 ^{16,19} .0 ^{12,21}]henicos-2,4,6-trien-9-yl]acetate	[2]
InChI Key	ISDWYSGTYITCHG-FDOUXRQQA-N	[2]
SMILES	CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N(--INVALID-LINK---INVALID-LINK--C(=O)OC)C1=CC=CC=C41	[2]
Solubility	Data not available in searched literature. Related alkaloids are reported to be more soluble in 60-70% ethanol than in pure water.[1]	
Appearance	Crystalline solid (typical for alkaloids)	

Experimental Protocols

The isolation and purification of **Geissospermine** from its natural source, the bark of *Geissospermum vellosii*, involves a multi-step process. The following protocols are based on established methodologies for the extraction of indole alkaloids from this plant species.

Preparation of Plant Material

- **Drying:** The collected bark of *Geissospermum vellosii* is air-dried in a well-ventilated area, shielded from direct sunlight, until it becomes brittle.
- **Grinding:** The dried bark is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Soxhlet Extraction

- **Apparatus:** A Soxhlet extractor is used for the continuous extraction of the powdered bark.
- **Solvent:** A mixture of 70:30 ethanol and water with 0.1% formic acid is a commonly used solvent system. The slightly acidic condition aids in the extraction of basic alkaloids by forming their more soluble salt forms.
- **Procedure:**
 - A known quantity of the powdered bark (e.g., 100 g) is placed in a cellulose thimble.
 - The thimble is placed into the main chamber of the Soxhlet extractor.
 - The extraction is carried out for approximately 24 hours. The solvent is heated in the distillation flask, vaporizes, condenses in the condenser, and drips down into the thimble containing the plant material. Once the solvent level in the main chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask. This cycle is repeated, ensuring a thorough extraction.
- **Post-Extraction:** After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude hydroalcoholic extract.

Acid-Base Partitioning for Alkaloid Enrichment

This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.

- **Acidification:** The crude hydroalcoholic extract is redissolved in a dilute acidic solution (e.g., 5% hydrochloric acid). In this acidic medium, the basic alkaloids form their corresponding salts, which are soluble in the aqueous phase.
- **Washing with Organic Solvent:** The acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or dichloromethane). This step removes neutral and acidic impurities, which will partition into the organic layer. The organic layer is then discarded.
- **Basification:** The remaining acidic aqueous layer, containing the protonated alkaloids, is basified by the slow addition of a base, such as ammonium hydroxide, until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water and more soluble in organic solvents.
- **Extraction of Free Bases:** The basified aqueous solution is then repeatedly extracted with an organic solvent like dichloromethane or chloroform. The alkaloid free bases will move into the organic phase.
- **Concentration:** The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture and requires further separation to isolate pure **Geissospermine**.

- **Column Chromatography:** A common initial purification step involves column chromatography over silica gel or alumina. A solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is typically used to elute the different alkaloids based on their polarity.
- **High-Performance Liquid Chromatography (HPLC):** For final purification to obtain high-purity **Geissospermine**, preparative HPLC is often employed. A C18 reversed-phase column with

a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is a common choice.

Purity and Structural Confirmation

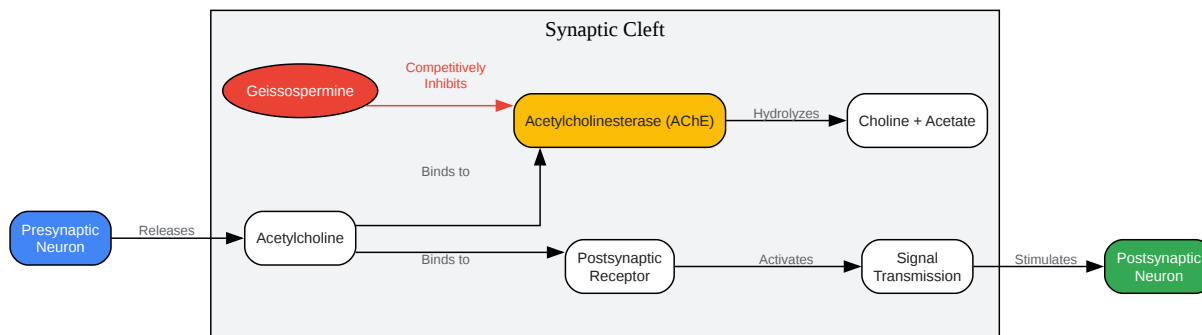
The purity of the isolated **Geissospermine** can be assessed by analytical HPLC. The structural elucidation and confirmation are performed using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure and stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition

Geissospermine is known to be an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, **Geissospermine** increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is the primary mechanism of action for many drugs used to treat the symptoms of Alzheimer's disease. The inhibition is believed to be competitive, where **Geissospermine** binds to the active site of the enzyme, preventing the binding of acetylcholine.



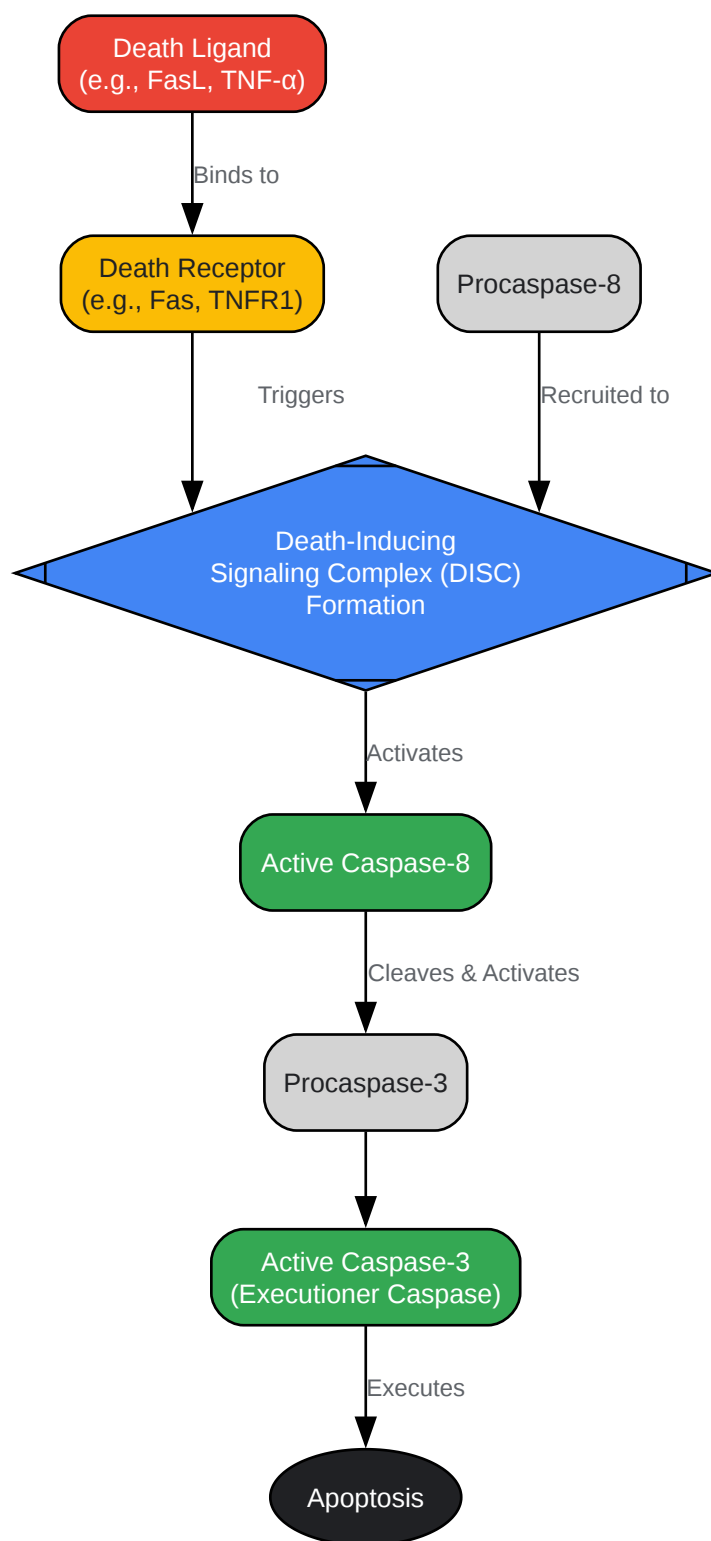
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Acetylcholinesterase Inhibition by **Geissospermine**

Induction of Apoptosis

While direct studies on **Geissospermine**-induced apoptosis are limited, other alkaloids from *Geissospermum* species have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

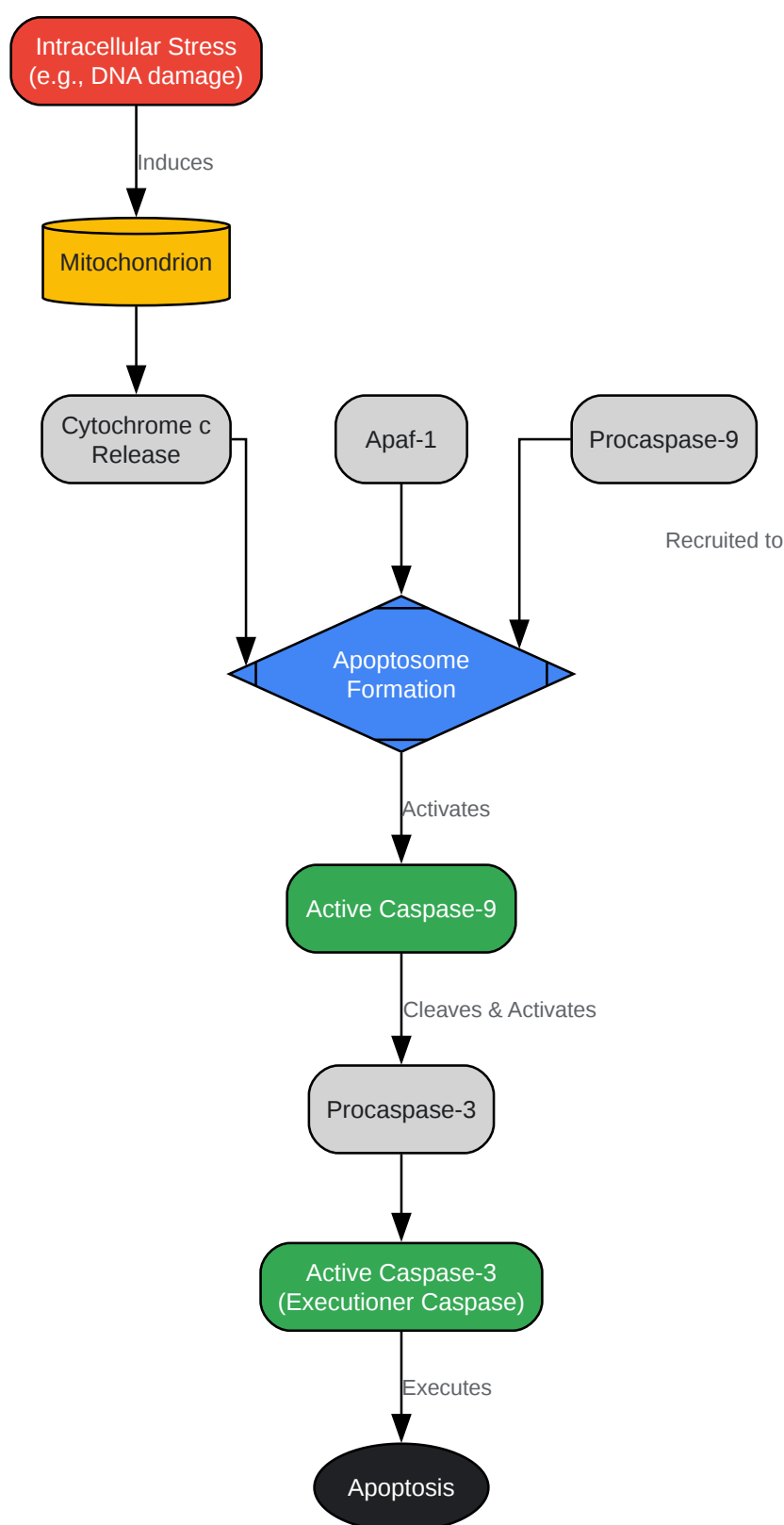
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF- α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3), leading to apoptosis.



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The Extrinsic Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases.



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The Intrinsic Apoptosis Pathway

Conclusion

Geissospermine stands out as a promising natural product with significant potential, particularly in the field of neuropharmacology due to its acetylcholinesterase inhibitory activity. This technical guide has provided a consolidated overview of its known chemical and physical properties, detailed methodologies for its extraction and purification, and an illustration of its potential mechanisms of action. Further research is warranted to fully elucidate its complete spectroscopic profile, quantify its solubility in various solvents, and to explore in detail its pro-apoptotic effects and the specific signaling cascades it modulates. Such studies will be invaluable for advancing our understanding of **Geissospermine** and paving the way for its potential development as a therapeutic agent.

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References

- 1. rsdjournal.org [rsdjournal.org]
- 2. Geissospermine | C₄₀H₄₈N₄O₃ | CID 90478935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkaloid from Geissospermum sericeum Benth. & Hook.f. ex Miers (Apocynaceae) Induce Apoptosis by Caspase Pathway in Human Gastric Cancer Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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